Traditional BRAF inhibitors block kinase activity but fail to overcome adaptive resistance. This heterobifunctional PROTAC (Compound 23) eliminates the entire BRAF-V600E mutant protein via UPS.
- Kd: 2.4 nM (BRAF) / 2 nM (BRAF-V600E)
- IC50: 46.5 nM (A375 melanoma cell viability, 72h)
- Use case: Positive control in combination screening, pharmacodynamic assay validation, or lead for in vivo xenograft studies
- Distinct resistance signature (MITF/AXL) vs. inhibitors
Molecular FormulaC48H54F2N10O10S
Molecular Weight1001.1 g/mol
Cat. No.B15073804
⚠ Attention: For research use only. Not for human or veterinary use.
PROTAC BRAF-V600E degrader-1 (Compound 23) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively induce ubiquitin-proteasome system (UPS)-mediated degradation of the oncogenic BRAF-V600E mutant protein . As a research tool, it is characterized by reported binding affinities (Kd) of 2.4 nM for BRAF and 2 nM for BRAF-V600E [1], and has demonstrated an IC50 of 46.5 nM in reducing A375 melanoma cell viability after 72 hours of treatment [2].
Substituting PROTAC BRAF-V600E degrader-1 with another BRAF-V600E-targeting molecule—whether a traditional kinase inhibitor or a different PROTAC degrader—can lead to divergent experimental outcomes due to fundamental differences in mechanism, potency, and downstream biological effects [1]. While inhibitors like vemurafenib or dabrafenib block kinase activity, PROTAC BRAF-V600E degrader-1 catalytically eliminates the entire mutant protein, leading to distinct transcriptional and resistance profiles not achievable through inhibition alone [2]. Even among PROTACs, differences in linker chemistry, E3 ligase recruitment, and binding kinetics result in varying degradation efficiencies and selectivity profiles [3], making direct substitution scientifically unreliable without quantitative validation.
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Mechanism mismatchKinase inhibitors block activity but do not eliminate the mutant protein; resistance and transcriptional profiles may differ substantially.
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PROTAC variabilityAlternative BRAF-V600E PROTACs can vary in linker chemistry, E3 ligase recruitment, and degradation efficiency; direct interchange may require validation.
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Endpoint divergenceSubstitution without quantitative benchmarking may produce divergent cell-viability and pathway-response outcomes, complicating data interpretation.
[1] Alhassan, S. O., et al. (2025). BRAFV600E-PROTAC versus inhibitors in melanoma cells: Deep transcriptomic characterization. Clinical and Translational Medicine, 15(3), e70251. View Source
[2] Han, X. R., et al. (2020). Discovery of Selective Small Molecule Degraders of BRAF-V600E. Journal of Medicinal Chemistry. View Source
[3] Posternak, G., et al. (2022). Encoding BRAF inhibitor functions in protein degraders. RSC Medicinal Chemistry, 13(5), 597-610. Table 1. View Source
PROTAC BRAF-V600E degrader-1 demonstrates superior binding affinity to its target compared to the closely related PROTAC BRAF-V600E degrader-2. Degrader-1 binds BRAF-V600E with a Kd of 2 nM, while Degrader-2 binds the same target with a Kd of 9.5 nM, representing a 4.75-fold difference in affinity .
Binding Affinity (Kd)Head-to-head
2 nMvs9.5 nM4.75-fold
Reported target-engagement binding context
Vendor-reported in vitro data; conditions not specified
In vitro binding assay (exact assay conditions not specified in vendor datasheets)
Why This Matters
Higher binding affinity is a key parameter in degrader design, as it can correlate with the potential for more potent target engagement and degradation at lower compound concentrations, reducing off-target effects and conserving reagent.
PROTAC BRAF-V600E degrader-1 exhibits more potent inhibition of A375 melanoma cell viability compared to PROTAC BRAF-V600E degrader-2. Degrader-1 achieves an IC50 of 46.5 nM, while Degrader-2 has a reported IC50 of 94 nM, representing a 2.02-fold difference in potency [1].
A375 Cell Viability (IC50)Head-to-head
46.5 nMvs94 nM2.02-fold lower IC50
Supports cell viability assay selection
A375, 72h treatment; vendor datasheet
MelanomaA375Cell ViabilityIC50Anti-proliferative
Evidence Dimension
Inhibition of Cell Viability (IC50)
Target Compound Data
46.5 nM
Comparator Or Baseline
PROTAC BRAF-V600E degrader-2: 94 nM
Quantified Difference
2.02-fold lower IC50
Conditions
A375 melanoma cell line, 72-hour treatment
Why This Matters
A lower IC50 value in a relevant cancer cell line indicates that a smaller amount of compound is required to achieve the same level of growth inhibition, which is a critical factor for cost-effective experimental design and for establishing a robust assay window.
PROTAC BRAF-V600E degrader-1 demonstrates high selectivity by inducing degradation of mutant BRAF-V600E while showing no degradation activity against wild-type BRAF (BRAF-WT) . This contrasts with other BRAF-V600E PROTACs, such as compounds 16a, 16b, and 16c, which have been reported to degrade BRAF-V600E with residual protein levels of 77%, 73%, and 77% after 4-hour treatment at 1 µM, respectively, indicating incomplete degradation [1].
Selective DegradationClass-level inference
Complete mutant degradationvsResidual 77% with other PROTACs
Supports selectivity profiling workflow
Different assay conditions; no WT degradation reported
SelectivityBRAF-WTDegradationWestern BlotUPS
Evidence Dimension
Degradation Selectivity and Efficiency
Target Compound Data
No degradation activity against BRAF-WT; specific degradation of BRAF-V600E
Comparator Or Baseline
PROTACs 16a, 16b, 16c: Residual BRAF-V600E levels of 77%, 73%, 77% after 4h at 1µM
Quantified Difference
Qualitative difference in selectivity; quantitative difference in degradation efficiency (complete vs. incomplete)
Conditions
Vendor reported selectivity (Degrader-1); Western blot densitometry after 4h treatment with 1µM (Comparators)
Why This Matters
Complete and selective degradation of the mutant protein without affecting the wild-type counterpart is a critical requirement for minimizing potential toxicity and off-target effects in preclinical models, making Degrader-1 a more precise research tool.
SelectivityBRAF-WTDegradationWestern BlotUPS
[1] Posternak, G., et al. (2022). Encoding BRAF inhibitor functions in protein degraders. RSC Medicinal Chemistry, 13(5), 597-610. Table 1. View Source
MAPK Pathway Suppression vs. Inhibitors
In a deep transcriptomic characterization of A375 melanoma cells, treatment with a BRAF-V600E PROTAC resulted in significantly lower MAPK pathway activity compared to treatment with traditional BRAF-V600E inhibitors [1]. This finding is class-level evidence for PROTAC degraders over inhibitors, providing a mechanistic basis for the superior functional effects of Degrader-1 over inhibitor alternatives.
MAPK Pathway SuppressionClass-level inference
Lower pathway activity vs inhibitor class
Supports pathway-response interpretation
Transcriptomic analysis; p-value unavailable
MAPK PathwayTranscriptomicsMelanomaA375PROTAC vs Inhibitor
Evidence Dimension
MAPK Pathway Activity (Transcriptomic Signature)
Target Compound Data
Significantly lower MAPK pathway activity
Comparator Or Baseline
Traditional BRAF-V600E inhibitors (vemurafenib, dabrafenib class)
Quantified Difference
Statistically significant reduction (p-value not provided in abstract)
Conditions
A375 melanoma cell line, RNA sequencing analysis
Why This Matters
Deeper suppression of the MAPK pathway is a direct indicator of more effective target engagement and may translate to more durable anti-tumor effects and a lower likelihood of resistance development in model systems.
MAPK PathwayTranscriptomicsMelanomaA375PROTAC vs Inhibitor
[1] Alhassan, S. O., et al. (2025). BRAFV600E-PROTAC versus inhibitors in melanoma cells: Deep transcriptomic characterization. Clinical and Translational Medicine, 15(3), e70251. View Source
Early Resistance Signature vs. Inhibitors
Treatment of A375 cells with a BRAF-V600E PROTAC resulted in a high MITF/AXL ratio, a transcriptomic signature associated with reduced early drug resistance, compared to treatment with traditional BRAF-V600E inhibitors [1]. This provides class-level evidence that Degrader-1 may offer a distinct advantage over inhibitors in overcoming adaptive resistance mechanisms.
Resistance SignatureClass-level inference
High MITF/AXL ratio vs inhibitor class
Supports adaptive resistance model studies
Qualitative signature; data to verify
Drug ResistanceMITF/AXL RatioMelanomaTranscriptomicsPROTAC vs Inhibitor
Evidence Dimension
Early Drug Resistance Signature (MITF/AXL Ratio)
Target Compound Data
High MITF/AXL ratio (indicates reduced early resistance)
Comparator Or Baseline
Traditional BRAF-V600E inhibitors
Quantified Difference
Qualitative difference in transcriptomic signature
Conditions
A375 melanoma cell line, RNA sequencing analysis
Why This Matters
The ability to suppress or delay the emergence of drug resistance is a critical consideration for long-term in vitro and in vivo studies. This signature suggests Degrader-1 may provide a more stable and durable experimental system.
Drug ResistanceMITF/AXL RatioMelanomaTranscriptomicsPROTAC vs Inhibitor
[1] Alhassan, S. O., et al. (2025). BRAFV600E-PROTAC versus inhibitors in melanoma cells: Deep transcriptomic characterization. Clinical and Translational Medicine, 15(3), e70251. View Source
Physicochemical Profile: Degrader-1 vs. Degrader-2
PROTAC BRAF-V600E degrader-1 (MW: 1001.07) has a significantly higher molecular weight than PROTAC BRAF-V600E degrader-2 (MW: 839.86) [1]. This difference in physicochemical properties, including cLogP and tPSA, may influence solubility, permeability, and overall behavior in cellular assays, which can be a key selection criterion for specific experimental designs.
MW difference of ~161 Da; cLogP difference of 0.2; tPSA difference of 35 Ų
Conditions
Calculated physicochemical properties
Why This Matters
These physicochemical differences can impact compound handling, solubility, and cell permeability, which are important practical considerations for researchers when planning experiments and interpreting results.
Given its potent and selective degradation profile and well-defined IC50 in A375 cells [1], PROTAC BRAF-V600E degrader-1 is optimally suited as a positive control or benchmark compound in high-throughput combination screening assays. Its use can help identify novel synergistic partners that enhance the efficacy of BRAF-V600E degradation, providing a pathway to overcome adaptive resistance mechanisms observed with traditional inhibitors [2].
MAPK Pathway Suppression Studies
The compound's ability to induce deeper MAPK pathway suppression and a favorable MITF/AXL resistance signature compared to inhibitors [2] makes it an ideal tool for detailed mechanistic studies. Researchers can use Degrader-1 to dissect the signaling networks downstream of BRAF-V600E degradation and to investigate the molecular basis of early adaptive resistance, a key challenge in melanoma therapy.
In Vivo Melanoma Efficacy Models
The potent in vitro activity of Degrader-1 (IC50 = 46.5 nM in A375 cells) [1], combined with its favorable selectivity profile , supports its use as a lead compound for in vivo proof-of-concept studies. Researchers can evaluate its efficacy in xenograft models of BRAF-V600E melanoma to assess tumor growth inhibition and pharmacodynamic modulation, providing critical data for translational research.
Target Engagement Pharmacodynamic Assays
The high binding affinity (Kd = 2 nM) and clear degradation activity of PROTAC BRAF-V600E degrader-1 make it an excellent standard for developing and validating pharmacodynamic assays. It can be used to establish Western blot or ELISA protocols for quantifying BRAF-V600E protein levels, serving as a reliable positive control to ensure assay sensitivity and reproducibility in target engagement studies.
Application
Selection Property
Validation Focus
Combination screening assays
Degrader selectivity and reported IC50 context
Synergy with targeted agents, resistance mechanism profiling
[2] Alhassan, S. O., et al. (2025). BRAFV600E-PROTAC versus inhibitors in melanoma cells: Deep transcriptomic characterization. Clinical and Translational Medicine, 15(3), e70251. View Source
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